molecular formula C19H16N4O2 B10917944 6-(furan-2-yl)-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917944
M. Wt: 332.4 g/mol
InChI Key: IXQYBKSSKGKKCR-UHFFFAOYSA-N
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Description

6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a furan derivative with a pyrazole precursor under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pyrazolo[3,4-b]pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation reactions to yield dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced pyrazolo[3,4-b]pyridines, and various substituted analogs depending on the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-FURYL)-1,3-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of a furan ring and a pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H16N4O2/c1-12-17-14(19(24)20-13-7-4-3-5-8-13)11-15(16-9-6-10-25-16)21-18(17)23(2)22-12/h3-11H,1-2H3,(H,20,24)

InChI Key

IXQYBKSSKGKKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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